molecular formula C10H11ClFN3 B12316354 [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1173070-02-4

[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Cat. No.: B12316354
CAS No.: 1173070-02-4
M. Wt: 227.66 g/mol
InChI Key: NMCMATGVYBZUPX-UHFFFAOYSA-N
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Description

[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a methanamine group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its fluorophenyl group enhances its binding affinity to certain biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, leading to the modulation of various biological pathways. The compound can act as an agonist or antagonist, depending on the target receptor. Its effects are mediated through the activation or inhibition of signaling pathways, ultimately leading to the desired biological response .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)methanamine
  • 1-cyclobutyl-1-(2-fluorophenyl)methanamine hydrochloride
  • 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine hydrochloride

Comparison: Compared to these similar compounds, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is unique due to the presence of the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it more versatile in various research applications. The pyrazole ring enhances its stability and reactivity, allowing for a broader range of chemical modifications and interactions .

Properties

CAS No.

1173070-02-4

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

IUPAC Name

[1-(2-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H

InChI Key

NMCMATGVYBZUPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CN)F.Cl

Origin of Product

United States

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